2-(acetylamino)-N~1~-(4-chlorobenzyl)-N~3~-(4-isopropylphenyl)malonamide
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Overview
Description
2-(acetylamino)-N~1~-(4-chlorobenzyl)-N~3~-(4-isopropylphenyl)malonamide is a useful research compound. Its molecular formula is C21H24ClN3O3 and its molecular weight is 401.89. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Structural Analysis
2-(Acetylamino)-N1-(4-chlorobenzyl)-N3-(4-isopropylphenyl)malonamide is involved in diverse synthetic processes. For instance, its structural analogs play a role in the synthesis of 2-chloro-2-imidoylaziridines, a novel class of stable 2-chloroaziridines, through aza-Darzens-type reactions (Giubellina et al., 2006). Another study demonstrates its use in synthesizing methyl 2‐acetylamino‐3‐dimethylaminopropenoate, a versatile reagent for creating various heterocyclic systems (Kralj et al., 1997).
Chemical Reactions and Properties
The compound's derivatives participate in diverse chemical reactions. For example, the formation of N,N'-disubstituted α-(dialkylamino)malonamides from the reaction of N,N-dimethyl- or N,N-pentamethylene-formamide chlorides with isocyanides indicates its reactivity in specific organic synthesis pathways (Ito et al., 1966). Furthermore, research into N,N′-tetrasubstituted malonamides highlights their potential in the efficient and selective removal of Fe(III) from concentrated chloride solutions, suggesting applications in metal extraction (Paiva & Costa, 2005).
Crystal Structure Analysis
The crystal structure of related compounds, such as N-(4-acetylphenyl)-4-chlorobenzenesulfonamide, has been studied. These studies, involving techniques like single crystal X-ray structure analysis, contribute to a deeper understanding of molecular conformation and interactions (Kobkeatthawin et al., 2017).
Surfactant Applications
2-(Acetylamino)-N1-(4-chlorobenzyl)-N3-(4-isopropylphenyl)malonamide derivatives have been used in synthesizing surfactants. For instance, their use in creating unsymmetrical Gemini surfactants based on malonamide, with applications in emulsification and foaming properties, has been explored (Shi-hon, 2013; Xiao-ming, 2013).
Pharmacological Potential
While specific pharmacological applications of this compound are outside the scope of this inquiry, related research on N-substituted-3-chloro-2-azetidinones and their antibacterial activity provides insight into the medicinal chemistry potential of similar compounds (Chavan & Pai, 2007).
Safety and Hazards
Mechanism of Action
Target of Action
The compound’s structure suggests it may interact with proteins or enzymes that recognize or are affected by its functional groups .
Mode of Action
Based on its structure, it could potentially undergo reactions at the benzylic position, such as free radical bromination, nucleophilic substitution, or oxidation . These reactions could alter the compound’s structure and influence its interaction with its targets .
Biochemical Pathways
The compound could potentially be involved in suzuki–miyaura cross-coupling reactions, which are widely applied transition metal catalyzed carbon–carbon bond forming reactions . This could affect various biochemical pathways depending on the nature of the compound’s targets .
Result of Action
The compound’s potential involvement in suzuki–miyaura cross-coupling reactions could result in the formation of new carbon–carbon bonds . This could lead to structural changes in the compound’s targets, potentially altering their function .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For example, boronic acids and their esters, which could potentially be formed during the compound’s reactions, are only marginally stable in water . This could affect the compound’s stability and reactivity in aqueous environments .
Properties
IUPAC Name |
2-acetamido-N-[(4-chlorophenyl)methyl]-N'-(4-propan-2-ylphenyl)propanediamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24ClN3O3/c1-13(2)16-6-10-18(11-7-16)25-21(28)19(24-14(3)26)20(27)23-12-15-4-8-17(22)9-5-15/h4-11,13,19H,12H2,1-3H3,(H,23,27)(H,24,26)(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFJZZANTQQUPNH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)C(C(=O)NCC2=CC=C(C=C2)Cl)NC(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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